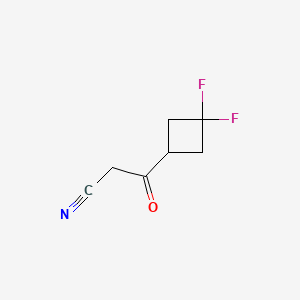
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a nitrile group
Applications De Recherche Scientifique
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology: Its derivatives may be explored for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound and its derivatives could be investigated for therapeutic properties, including anti-inflammatory or anticancer activities.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. This intermediate can be obtained through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Mécanisme D'action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluorocyclobutanol: A related compound with a hydroxyl group instead of the nitrile and oxo groups.
3,3-Difluorocyclobutylmethanol: Another similar compound with a methanol group.
3,3-Difluorocyclobutanecarboxylic acid: A compound with a carboxylic acid group.
Uniqueness
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is unique due to the combination of its nitrile and oxo groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the fluorine atoms further enhances its chemical stability and influences its interactions with biological targets.
Propriétés
IUPAC Name |
3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOQNSZPBYTVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro- (9CI)](/img/no-structure.png)
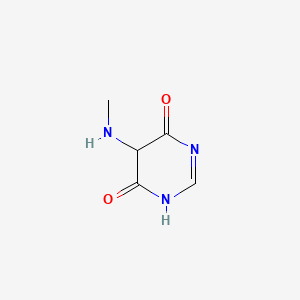
![Sodium;2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane;prop-2-enoate](/img/structure/B566617.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B566618.png)
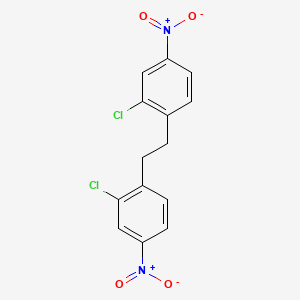
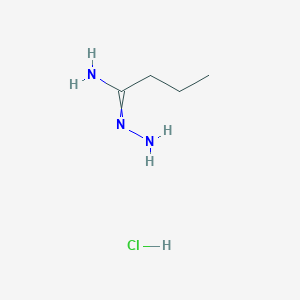
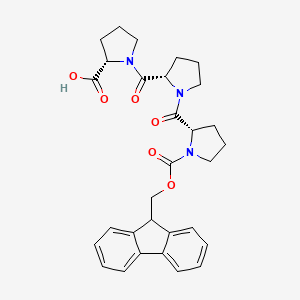
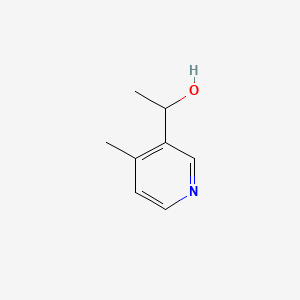

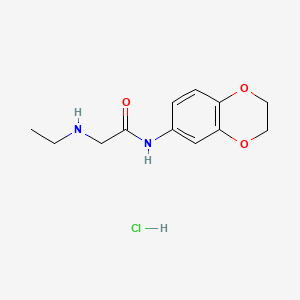
![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)
